Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate
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Overview
Description
Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate pyridazine derivatives under controlled conditions. The reaction often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solventless reactions and energy-efficient methods, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the pyridazine ring.
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-3-nitrobenzoate: Another compound with a similar phenethylamine moiety but different functional groups
Uniqueness
Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is unique due to its combination of a pyridazine ring with phenyl and ethyl ester groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N5O4 with a molecular weight of approximately 481.51 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities.
Structure Representation
Component | Description |
---|---|
Molecular Formula | C23H27N5O4 |
Molecular Weight | 481.51 g/mol |
Functional Groups | Amino group, carboxylate, methoxy |
Antifungal Activity
Recent studies have highlighted the antifungal potential of similar compounds within the pyridazine class. For instance, derivatives with modifications on the phenethylamine side chain have shown promising antifungal activity against various strains. The compound's ability to inhibit fungal growth was evaluated in vitro, revealing significant inhibition rates comparable to established antifungals .
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds containing methoxy groups exhibit antioxidant properties due to their ability to scavenge free radicals. This compound may similarly contribute to reducing oxidative stress in biological systems . Moreover, anti-inflammatory assays have suggested that such compounds can modulate inflammatory pathways effectively.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism and inflammation.
- Receptor Binding : The structural features allow for potential interactions with biological receptors that mediate various physiological responses.
Study 1: Synthesis and Evaluation of Antifungal Activity
In a recent study, derivatives similar to this compound were synthesized and evaluated for their antifungal properties. The results indicated that modifications at the amino position significantly enhanced antifungal activity against Candida albicans and Aspergillus niger, with some derivatives achieving over 80% inhibition at concentrations as low as 50 µg/mL .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capacity of methoxy-substituted pyridazines. Using DPPH radical scavenging assays, it was found that these compounds exhibited significant radical scavenging activity, indicating their potential use in preventing oxidative damage in cells .
Properties
IUPAC Name |
ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6-diphenylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-4-36-29(33)26-25(21-11-7-5-8-12-21)27(22-13-9-6-10-14-22)31-32-28(26)30-18-17-20-15-16-23(34-2)24(19-20)35-3/h5-16,19H,4,17-18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZXATCPQZJTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN=C1NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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